2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-[1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3/c1-18-4-6-21(7-5-18)9-11-17-13-12(22(11)8-10(16)23)14(24)20(3)15(25)19(13)2/h4-9H2,1-3H3,(H2,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZKEZVKZFQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 851941-65-6, is a synthetic compound belonging to the purine family. Its unique structural features include a purine core with several functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H29N6O2
- Molecular Weight : 349.5 g/mol
- Structural Features : It contains a dimethyl group and a piperazine moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Recent studies have explored the compound's potential as an antitumor agent. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
2. Vasorelaxant Properties
The compound has been investigated for its vasorelaxant effects. In experimental models, it exhibited significant vasorelaxation in isolated arterial rings, suggesting potential applications in treating cardiovascular diseases .
3. CNS Activity
The piperazine component of the molecule is known for its central nervous system (CNS) effects. Preliminary data suggest that this compound may influence neurotransmitter systems, leading to anxiolytic or antidepressant-like effects in animal models.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : It may inhibit certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially altering synaptic transmission.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound:
Notable Research
A significant study published in PubMed highlighted the synthesis and biological evaluation of related compounds containing piperazine moieties. This research emphasized the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate (CAS: 898463-32-6)
- Structure : Shares the purine-dione core but substitutes the acetamide at position 7 with an ethyl ester. The 8-position retains a piperazine ring, though with a 2-methylallyl group at position 6.
- Molecular Formula : C₁₈H₂₆N₆O₄
- Molecular Weight : 390.4 g/mol
- Key Differences : The ester group (vs. acetamide) may alter solubility and metabolic stability. The 2-methylallyl substituent could influence steric interactions in binding pockets .
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232)
- Structure : Features a pyrimidine-triamine core instead of purine-dione but retains the 4-methylpiperazinyl group linked to a pyridine ring.
- Key Differences : The pyrimidine scaffold may target different enzymatic pathways compared to purine-based systems.
BI 1356 ((R)-8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methylquinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione)
- Structure: A xanthine-based DPP-4 inhibitor with a 3-aminopiperidinyl group at position 8 and a quinazolinylmethyl group at position 1.
- Pharmacological Relevance : Demonstrates prolonged DPP-4 inhibition, suggesting that substitutions on the purine-dione core (e.g., piperazinyl groups) can enhance binding affinity and duration of action .
- Key Differences : The quinazolinylmethyl and butynyl groups introduce distinct steric and electronic effects compared to the target compound’s acetamide and methylpiperazinylmethyl groups.
Physicochemical Properties
Available data for structural analogs provide insights into expected properties:
- Melting Points : Analogs with rigid aromatic systems (e.g., 5j in ) exhibit higher melting points (118–252°C) compared to aliphatic-substituted derivatives, suggesting that the target compound’s melting point may fall within this range depending on crystallinity .
Pharmacological Implications
- The target compound’s 4-methylpiperazinylmethyl group may enhance solubility and receptor interaction, akin to BI 1356’s 3-aminopiperidinyl group .
- CNS Targets : Piperazine and piperidine derivatives frequently modulate neurotransmitter receptors (e.g., serotonin, dopamine). The acetamide moiety could further influence blood-brain barrier permeability .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a purine core substituted at positions 1, 3, 7, and 8. The 1- and 3-positions are methylated, while the 7-position hosts an acetamide group. The 8-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] moiety. Key challenges include:
Preparation Methodologies
Purine Core Synthesis and Functionalization
The purine scaffold is typically derived from xanthine derivatives. A common starting material is 1,3-dimethylxanthine (theobromine), which provides the 1,3-dimethyl-2,6-dioxopurine backbone. Halogenation at position 8 using phosphorus oxychloride (POCl₃) or bromine generates 8-chloro- or 8-bromo-1,3-dimethylxanthine, a critical intermediate for further functionalization.
Example Protocol :
Introduction of the 4-Methylpiperazinylmethyl Group
The 8-position halogen serves as a leaving group for nucleophilic substitution. The [(4-methylpiperazin-1-yl)methyl] group is introduced via:
Alkylation with 4-Methylpiperazine
A two-step process involving:
- Methylenation : Reaction of 8-chloro-1,3-dimethylxanthine with paraformaldehyde in dimethylformamide (DMF) to form 8-chloromethyl-1,3-dimethylxanthine.
- Piperazine Coupling : The chloromethyl intermediate reacts with 4-methylpiperazine in acetonitrile at 60°C for 12 hours, yielding 8-[(4-methylpiperazin-1-yl)methyl]-1,3-dimethylxanthine (yield: 65%).
Reaction Conditions :
Acetamide Formation at Position 7
The acetamide group is introduced via acylation of a primary amine at position 7. This requires:
- Amination : Conversion of the 7-position carbonyl to an amine using ammonium hydroxide or a primary amine source.
- Acylation : Reaction with chloroacetyl chloride or acetic anhydride.
Example Protocol :
- Amination :
- Acylation :
Alternative Synthetic Routes
Critical Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Stepwise Functionalization | 65–85% | High purity, scalable | Multiple purification steps |
| One-Pot Synthesis | 58% | Reduced steps, time-efficient | Lower yield due to competing reactions |
| Solid-Phase Synthesis | 40–50% | High purity, automated | High cost, limited scalability |
Optimization Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
